methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20519849
InChI: InChI=1S/C10H22O4Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8,11H,7H2,1-6H3/t8-/m0/s1
SMILES:
Molecular Formula: C10H22O4Si
Molecular Weight: 234.36 g/mol

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate

CAS No.:

Cat. No.: VC20519849

Molecular Formula: C10H22O4Si

Molecular Weight: 234.36 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate -

Specification

Molecular Formula C10H22O4Si
Molecular Weight 234.36 g/mol
IUPAC Name methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropanoate
Standard InChI InChI=1S/C10H22O4Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8,11H,7H2,1-6H3/t8-/m0/s1
Standard InChI Key HMRLOTXXISMWKX-QMMMGPOBSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)O
Canonical SMILES CC(C)(C)[Si](C)(C)OCC(C(=O)OC)O

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxy-propanoate possesses a molecular formula of C₁₀H₂₂O₄Si and a molecular weight of 234.36 g/mol . The (2S) configuration at the stereocenter ensures enantiomeric purity, a critical attribute for asymmetric synthesis. The TBDMS group at the 3-position and the methyl ester at the 1-position confer both steric bulk and hydrolytic stability, respectively.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number163381-82-6
Molecular FormulaC₁₀H₂₂O₄Si
Molecular Weight234.36 g/mol
Purity (Commercial)≥95%–97%
Boiling PointNot reported
Melting PointNot reported
Storage Conditions2–8°C in inert atmosphere

Synthesis and Stereochemical Control

Stereochemical Integrity

Chiral HPLC and polarimetry analyses confirm the retention of the (2S) configuration during synthesis . The TBDMS group’s steric bulk minimizes epimerization at C2, ensuring >99% enantiomeric excess (ee) in commercial batches .

Applications in Organic Synthesis

Hydroxyl Group Protection

The TBDMS group’s orthogonal stability makes this compound indispensable in multi-step syntheses. For example, in prostaglandin synthesis, the C3 hydroxyl is protected during subsequent acylation or oxidation steps at C2. Deprotection is achieved using tetra-n-butylammonium fluoride (TBAF) or acetic acid, yielding the free diol without racemization .

Nucleophilic Additions

The secondary hydroxyl at C2 participates in Mitsunobu reactions to install ethers or esters. For instance, coupling with triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitates stereoretentive substitution with alcohols or thiols.

Pharmaceutical Intermediates

This compound is a precursor to β-amino alcohols, key motifs in β-blockers (e.g., atenolol) and antifungal agents. Reaction with methylamine under reductive amination conditions yields methyl (2S)-3-TBDMS-oxy-2-(methylamino)propanoate (CAS 122902-76-5), a intermediate in protease inhibitor synthesis .

Comparison with Analogous Silyl Ethers

Table 2: Comparison of Silyl-Protected Hydroxy Esters

CompoundMolecular WeightDeprotection ConditionsApplications
Methyl (2S)-3-TBDMS-oxy-2-hydroxypropanoate234.36TBAF or AcOHAsymmetric synthesis
Methyl (2S)-3-TMS-oxy-2-hydroxypropanoate192.29Mild acid (pH 4–5)Lab-scale reactions
Methyl (2S)-3-TIPS-oxy-2-hydroxypropanoate290.48HF·pyridineAcid-sensitive substrates

Industrial and Research Use

Commercial suppliers (e.g., KeyOrganics, MolCore) offer the compound in 1g to 10kg quantities with ≥95% purity, priced at $50–$200/g depending on scale . Current research focuses on streamlining its use in continuous-flow reactors and biocatalytic processes to enhance yield and sustainability.

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